molecular formula C9H11NO B1602049 1-(3-(Methylamino)phenyl)ethanone CAS No. 42865-75-8

1-(3-(Methylamino)phenyl)ethanone

Cat. No.: B1602049
CAS No.: 42865-75-8
M. Wt: 149.19 g/mol
InChI Key: BIGWSTKIMFYADA-UHFFFAOYSA-N
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Description

Significance of Phenylethanone Derivatives in Synthetic Chemistry

The phenylethanone core is a common scaffold found in numerous biologically active compounds and functional materials. In synthetic chemistry, derivatives of phenylethanone are extensively used as building blocks for the construction of heterocyclic compounds, which are integral to many pharmaceuticals and agrochemicals. nih.govresearchgate.net The reactivity of the ketone group and the potential for substitution on the aromatic ring allow for a diverse range of chemical transformations.

Researchers have utilized substituted phenylethanones in various reactions, including Claisen-Schmidt condensations to form chalcones, which are precursors to flavonoids and other natural products. science.gov They are also employed in multicomponent reactions, offering an efficient pathway to complex molecular architectures in a single step. researchgate.net The strategic placement of different functional groups on the phenylethanone structure can significantly influence the electronic properties and reactivity of the molecule, a principle often exploited in the design of targeted synthetic routes. wikipedia.org

Overview of Methylamino-Substituted Acetophenones in Scholarly Contexts

Within the broader class of substituted phenylethanones, methylamino-substituted acetophenones represent a noteworthy subclass. The presence of the methylamino group, a strong electron-donating group, significantly impacts the chemical properties of the molecule. This substitution can enhance the nucleophilicity of the aromatic ring and influence the reactivity of the acetyl group.

In scholarly research, these compounds are frequently investigated as key intermediates in the synthesis of pharmaceuticals. For instance, 1-[3-Amino-4-(methylamino)phenyl]ethanone serves as a crucial intermediate in the development of drugs aimed at treating neurological disorders and in cancer research. chemimpex.com The methylamino group can also play a direct role in the biological activity of the final product by participating in hydrogen bonding or other interactions with biological targets like enzymes and receptors. chemimpex.com

Furthermore, methylamino-substituted acetophenones are valuable in the study of reaction mechanisms and structure-activity relationships. By systematically altering the position of the methylamino group on the phenyl ring, chemists can probe the electronic and steric effects on reaction outcomes and biological efficacy. science.gov The compound 1-(3-(Methylamino)phenyl)ethanone, specifically, is a valuable precursor in the synthesis of various organic molecules, including certain therapeutic agent candidates. Its synthesis and reactions are subjects of interest in organic and medicinal chemistry research.

The synthesis of related compounds, such as 3-methylamino-1-phenyl-1-propanol, a key intermediate for fluoxetine, often starts from precursors like 1-phenyl-3-methylamino-1-propen-1-one, which is structurally related to methylamino-substituted acetophenones. google.com This highlights the utility of this class of compounds in constructing the backbones of well-known pharmaceuticals.

Properties

IUPAC Name

1-[3-(methylamino)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7(11)8-4-3-5-9(6-8)10-2/h3-6,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGWSTKIMFYADA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571699
Record name 1-[3-(Methylamino)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42865-75-8
Record name 1-[3-(Methylamino)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Analytical Characterization in Structural Elucidation and Purity Assessment

Spectroscopic Methodologies for Structural Confirmation

Spectroscopy is a cornerstone for the structural elucidation of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer complementary information that, when combined, allows for unambiguous confirmation of the 1-(3-(Methylamino)phenyl)ethanone structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the carbon-hydrogen framework can be constructed.

¹H NMR: The proton NMR spectrum of this compound will exhibit distinct signals corresponding to each unique proton environment. The chemical shift (δ) of these signals is influenced by the electronic environment of the protons.

Aromatic Protons: The four protons on the benzene (B151609) ring are in different chemical environments and will typically appear as a complex pattern of signals in the aromatic region (approximately 6.5-8.0 ppm). Their specific shifts and coupling patterns (doublets, triplets, or doublet of doublets) depend on their position relative to the acetyl and methylamino groups.

Amine Proton: The N-H proton of the secondary amine will appear as a singlet, which can be broad, and its chemical shift is variable depending on the solvent, concentration, and temperature. It is often found in the range of 3-5 ppm.

Methyl Protons: The two methyl groups will each produce a sharp singlet. The protons of the acetyl group (CH₃-C=O) are expected to resonate downfield, typically between 2.0-2.5 ppm, due to the deshielding effect of the adjacent carbonyl group. libretexts.org The protons of the N-methyl group (CH₃-N) will appear further upfield, generally in the 2.8-3.0 ppm range.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Carbonyl Carbon: The carbon of the ketone's carbonyl group (C=O) is significantly deshielded and will appear at a very low field, typically in the range of 195-200 ppm.

Aromatic Carbons: The six carbons of the benzene ring will show signals between approximately 110 and 150 ppm. The carbon attached to the nitrogen (C-N) and the carbon attached to the acetyl group (C-C=O) will have distinct chemical shifts from the other aromatic carbons.

Methyl Carbons: The acetyl methyl carbon will resonate around 25-30 ppm, while the N-methyl carbon signal will appear in the 30-40 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and data from isomeric and related structures.

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
C=O-198.0
Aromatic CH6.7 - 7.8112.0 - 138.0
Aromatic C-N-~149.0
Aromatic C-CO-~138.0
N-H3.0 - 5.0 (broad s)-
CO-CH₃2.5 (s)26.5
N-CH₃2.8 (s)30.5

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (C₉H₁₁NO), the expected exact mass is approximately 149.0841 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z = 149. A prominent peak in the spectrum of acetophenones is often the base peak, resulting from the cleavage of the methyl group from the acetyl moiety, a process known as α-cleavage. This would yield a characteristic acylium ion.

[M]⁺: The molecular ion peak is expected at m/z = 149.

[M-15]⁺: Loss of the acetyl methyl group (•CH₃) would result in a fragment ion at m/z = 134. This is often a very abundant ion for acetophenone (B1666503) derivatives. nist.gov

[M-42]⁺: Loss of ketene (B1206846) (CH₂=C=O) can sometimes be observed, leading to a fragment at m/z = 107.

[M-43]⁺: Loss of the entire acetyl group (•COCH₃) would produce a fragment at m/z = 106.

Table 2: Expected Mass Spectrometry Fragments for this compound

m/zProposed FragmentSignificance
149[C₉H₁₁NO]⁺Molecular Ion
134[M - CH₃]⁺Loss of acetyl methyl group (α-cleavage)
106[M - COCH₃]⁺Loss of acetyl group

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org The IR spectrum of this compound would show several characteristic absorption bands.

N-H Stretch: A moderate absorption peak for the N-H stretch of the secondary amine is expected in the region of 3300-3500 cm⁻¹. orgchemboulder.com

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org

C=O Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl group will be prominent in the spectrum, typically around 1680-1690 cm⁻¹ for an aryl ketone. chegg.com

C=C Stretches: Aromatic ring C=C stretching vibrations give rise to one or more moderate bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the aromatic amine is expected in the 1250-1360 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3300 - 3500N-H StretchSecondary Amine
3000 - 3100C-H StretchAromatic
2850 - 2960C-H StretchAliphatic (Methyl)
1680 - 1690C=O StretchAryl Ketone
1450 - 1600C=C StretchAromatic Ring
1250 - 1360C-N StretchAromatic Amine

Chromatographic Techniques for Purity and Mixture Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for determining the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its higher-resolution evolution, Ultra-Performance Liquid Chromatography (UPLC), are powerful analytical methods for separating, identifying, and quantifying components in a mixture. tandfonline.com These techniques are routinely used to assess the purity of this compound.

A common method for analyzing acetophenone derivatives involves reversed-phase HPLC. studyraid.comnih.gov In this setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. For this compound, a typical mobile phase would be a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or phosphoric acid) to ensure the amine is protonated and gives sharp peaks. sielc.com

UPLC operates on the same principles as HPLC but utilizes smaller stationary phase particles (typically under 2 µm), which allows for higher pressures, faster flow rates, and significantly reduced analysis times without sacrificing resolution. waters.comnih.gov This increased throughput is highly valuable in research and quality control settings. waters.comnih.gov The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to monitor the progress of a chemical reaction. libretexts.orgrochester.edu In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

The process involves spotting a small amount of the reaction mixture onto a TLC plate (typically coated with polar silica (B1680970) gel). oregonstate.edu The plate is then placed in a sealed chamber containing a suitable solvent system (mobile phase), often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). oregonstate.edu As the mobile phase ascends the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase.

By spotting the starting material, the reaction mixture, and a "co-spot" (a mixture of both) on the same plate, a chemist can visually assess the reaction's progress. rochester.edu The disappearance of the spot corresponding to the starting material and the appearance of a new spot for the product indicate that the reaction is proceeding. libretexts.org Because the product, this compound, contains a conjugated aromatic system, the spots can be easily visualized under a UV lamp. studyraid.com

Column Chromatography for Purification Strategies

Column chromatography is a fundamental and highly effective technique for the purification of synthetic products like this compound from unreacted starting materials, by-products, and other impurities. chemicalforums.comcup.edu.cn The principle of separation is based on the differential adsorption of the components of a mixture onto a solid stationary phase, followed by elution with a liquid mobile phase. researchgate.net

For aromatic ketones, the choice of stationary and mobile phases is critical for achieving optimal separation. google.comacs.org Silica gel is a commonly used stationary phase due to its polarity and ability to separate compounds based on differences in their functional groups. researchgate.net Given the presence of a moderately polar ketone and a basic methylamino group, this compound is expected to have a moderate to strong affinity for the silica gel.

A typical purification strategy would involve dissolving the crude reaction mixture in a minimal amount of a suitable solvent and adsorbing it onto a small amount of silica gel. This is then loaded onto the top of a prepared silica gel column. The elution process generally starts with a non-polar solvent, such as hexane, and the polarity of the mobile phase is gradually increased by adding a more polar solvent like ethyl acetate or dichloromethane. cup.edu.cnrsc.org This gradient elution allows for the separation of non-polar by-products first, followed by the desired compound, and finally any highly polar impurities.

The progress of the separation is monitored by Thin-Layer Chromatography (TLC), which helps in identifying the fractions containing the pure product. chemicalforums.com Fractions with the same TLC profile, indicating the presence of the pure compound, are then combined and the solvent is removed under reduced pressure to yield the purified this compound.

Table 1: Illustrative Column Chromatography Parameters for Purifying this compound

ParameterDescription
Stationary Phase Silica gel (60-120 mesh)
Mobile Phase A gradient of hexane and ethyl acetate (e.g., starting from 95:5 to 70:30)
Sample Loading Dry loading (adsorbed onto silica gel)
Monitoring Thin-Layer Chromatography (TLC) with UV visualization
Elution Order Less polar impurities -> this compound -> More polar impurities

Advanced Approaches for Resolving Analytical Discrepancies

While standard one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides fundamental structural information, complex molecules or mixtures can present overlapping signals and ambiguous assignments. Advanced NMR techniques are indispensable for resolving such discrepancies.

Two-dimensional (2D) NMR experiments provide a more detailed picture of the molecular structure by correlating different nuclei through their scalar couplings.

Correlation SpectroscopY (COSY) is a homonuclear 2D NMR technique that shows correlations between protons that are coupled to each other, typically over two or three bonds. libretexts.orgyoutube.com For this compound, a COSY spectrum would be instrumental in confirming the substitution pattern of the aromatic ring. The aromatic protons would show cross-peaks corresponding to their ortho and meta couplings, allowing for an unambiguous assignment of their positions relative to each other. For instance, the proton at position 2 of the ring would show a correlation to the proton at position 6, and the proton at position 4 would show correlations to the protons at positions 5 and 6.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a heteronuclear 2D NMR experiment that correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). creative-biostructure.comemerypharma.com This is a powerful tool for assigning the carbon signals in the ¹³C NMR spectrum. researchgate.net Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal. For this compound, the HSQC spectrum would definitively link the methyl protons of the acetyl group to their carbon, the N-methyl protons to their carbon, and each aromatic proton to its respective carbon atom on the phenyl ring. This technique is particularly useful for distinguishing between the aromatic CH carbons and the quaternary carbons (like the carbonyl carbon and the carbons at positions 1 and 3 of the ring), as the latter will not show any correlation in the HSQC spectrum. emerypharma.com

Table 2: Predicted 2D NMR Correlations for this compound

TechniqueExpected CorrelationsStructural Information Gained
COSY - Correlations between adjacent aromatic protons (e.g., H4-H5, H5-H6).- Correlation between the N-H proton and the N-methyl protons.- Confirms the 1,3-disubstitution pattern of the aromatic ring.- Confirms the connectivity within the methylamino group.
HSQC - Cross-peak between the acetyl methyl protons and the acetyl methyl carbon.- Cross-peak between the N-methyl protons and the N-methyl carbon.- Cross-peaks for each aromatic proton and its directly attached carbon.- Unambiguous assignment of all protonated carbon signals.- Differentiates between CH and quaternary carbons.

Molecules are not static entities, and certain intramolecular processes, such as the rotation around single bonds, can be slow enough to be studied by NMR spectroscopy. nih.gov Variable-Temperature (VT) NMR is the technique of choice for investigating such dynamic phenomena. montana.edu

In this compound, there is a possibility of restricted rotation around the C(aryl)-N bond due to the partial double bond character resulting from the delocalization of the nitrogen lone pair into the aromatic ring. This restricted rotation can lead to the existence of different conformers (rotamers) that may interconvert at a rate comparable to the NMR timescale. nih.gov

At room temperature, if the rotation is fast, the NMR spectrum will show time-averaged signals for the groups affected by the rotation. montana.edu As the temperature is lowered, the rate of interconversion decreases. If the rate becomes slow enough on the NMR timescale, the signals for the different conformers may broaden and eventually resolve into separate sets of peaks at the coalescence temperature and below.

By analyzing the changes in the line shape of the NMR signals as a function of temperature, it is possible to determine the activation energy (rotational barrier) for the dynamic process. mdpi.com For this compound, the signals of the aromatic protons and the N-methyl group would be particularly sensitive to this restricted rotation. A VT-NMR study could thus provide valuable insights into the conformational dynamics of the molecule.

Table 3: Hypothetical Variable-Temperature NMR Observations for this compound

Temperature RangeExpected Spectral BehaviorDynamic Information
High Temperature Sharp, time-averaged signals for aromatic and N-methyl protons.Fast rotation around the C(aryl)-N bond.
Intermediate Temperature (near coalescence) Broadening of the aromatic and N-methyl proton signals.Rate of rotation is on the NMR timescale.
Low Temperature Resolution of signals into two sets for different rotamers.Slow rotation, allowing for the observation of individual conformers.

Biological Activities and Pharmacological Investigations of Substituted Phenylethanone Scaffolds

Evaluation of Modulatory Effects on Enzyme and Receptor Systems

Receptor Binding Studies and Ligand-Receptor Interactions

There is no available literature detailing specific receptor binding studies or ligand-receptor interactions for 1-(3-(Methylamino)phenyl)ethanone. The precursor, 3'-Aminoacetophenone, has been mentioned in the context of synthesizing selective antagonists for human A2B adenosine (B11128) receptors, but specific binding data for the compound itself is not provided. chemicalbook.com Molecular modeling studies have used the parent compound, acetophenone (B1666503), to understand binding within receptor pockets, such as the interaction of its carbonyl oxygen with amino acid residues. researchgate.net This suggests a potential mechanism for interaction, but experimental data for the methylamino derivative is absent.

Antimicrobial Research Applications

Assessment of Antibacterial Activity Against Pathogenic Strains

While 3'-Aminoacetophenone is noted to have potential anti-bacterial properties, specific data, such as minimum inhibitory concentrations (MICs) against various pathogenic strains, are not available in the reviewed literature. chemicalbook.com Broader studies on acetophenone derivatives have evaluated their antibacterial activity against both Gram-positive and Gram-negative bacteria, including Bacillus subtilis, Staphylococcus aureus, Salmonella typhi, and others. nih.gov These studies identified other substituted acetophenones (e.g., 4-methyl, 2-hydroxy, 3-bromo, and 4-nitro derivatives) as the most active compounds in their series, but this compound was not included for comparison. nih.gov Similarly, research on other complex derivatives containing a phenylethanone structure has shown activity against strains like E. coli and S. aureus, but this cannot be directly attributed to the simpler methylamino compound. nih.govresearchgate.net

Mechanisms of Antimicrobial Action (e.g., Topoisomerase II / DNA Gyrase Inhibition)

There is no research available that investigates the mechanism of antimicrobial action for this compound, including its potential as a topoisomerase II or DNA gyrase inhibitor. Topoisomerase inhibitors are a known class of antimicrobial and anticancer agents that function by stabilizing the enzyme-DNA complex, leading to DNA strand breaks and cell death. nih.govwikipedia.org While various chemical scaffolds have been identified as topoisomerase inhibitors, there is no evidence to suggest that this compound has been investigated for this activity. researchgate.netmdpi.com

Central Nervous System (CNS) Activity and Neuropharmacological Studies

Substituted phenylethanones and phenethylamines are well-recognized for their significant effects on the central nervous system. These effects are primarily attributed to their interaction with monoamine neurotransmitter systems.

Investigation of Stimulant Properties and Monoamine Reuptake Modulation

Many psychoactive substances with stimulant properties share structural similarities with β-phenethylamine. The stimulant effects of these compounds are often linked to their ability to increase the levels of monoamine neurotransmitters—dopamine (B1211576), norepinephrine, and serotonin (B10506)—in the synaptic cleft. This is typically achieved by inhibiting their reuptake via blockade of the corresponding monoamine transporters (DAT, NET, and SERT). nih.govnih.gov

The structural characteristics of phenethylamine (B48288) derivatives play a crucial role in their activity as monoamine reuptake inhibitors. For instance, substitutions on the phenyl ring and the nitrogen atom can significantly influence a compound's potency and selectivity for the different monoamine transporters. nih.govbiomolther.org Studies on various substituted cathinones and amphetamines have demonstrated that modifications such as para-substitutions and the length of N-alkyl chains can alter their effects on DAT, NET, and SERT. nih.gov For example, some substitutions can enhance selectivity for the serotonin transporter (SERT). nih.gov

While direct studies on this compound are absent, research on related 2-(alkylamino)-1-arylalkan-1-one derivatives indicates that the nature of the aromatic ring and the alkylamine group influences their ability to inhibit dopamine reuptake. Generally, compounds with longer alkyl groups and smaller ring sizes at the alkylamine position exhibit stronger inhibitory activities.

Table 1: Structure-Activity Relationships of Phenethylamine Derivatives at Monoamine Transporters

Structural ModificationEffect on Monoamine Transporter ActivityReference
para-Chloro substitutionAugments relative potency at SERT nih.gov
Increased N-alkyl chain lengthAugments relative potency at SERT nih.gov
Phenyl, thiophenyl, and substituted phenyl groupsVaried inhibitory effects on dopamine reuptake
Longer alkyl groups at alkylamine positionStronger inhibitory activity on dopamine reuptake
Smaller ring size at alkylamine positionStronger inhibitory activity on dopamine reuptake

This table is generated based on studies of related phenethylamine and 2-(alkyl amino)-1-arylalkan-1-one derivatives, as no direct data for this compound is available.

Research on Neurological Disorder Therapies

The modulation of monoamine systems is a key strategy in the treatment of various neurological and psychiatric disorders. nih.govnih.gov For instance, monoamine oxidase (MAO) inhibitors, which prevent the breakdown of monoamine neurotransmitters, are used to treat depression and Parkinson's disease. frontiersin.org The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is used in animal models to study the pathogenesis of Parkinson's disease, highlighting the critical role of the dopaminergic system in this condition. nih.gov

Given that substituted phenethylamines can exhibit high affinity for serotonin receptors, such as the 5-HT2A receptor, they are of interest in the research of psychiatric disorders. biomolther.orgnih.gov However, without specific research, the potential therapeutic applications of this compound in neurological disorders remain purely speculative.

Anticancer Research and Apoptosis Induction Pathways

The anticancer potential of various heterocyclic compounds, including those with a phenylethanone backbone, is an active area of research.

Evaluation of Apoptosis Induction in Cancer Cell Lines

Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. Many anticancer drugs exert their effects by inducing apoptosis. nih.gov The induction of apoptosis can be triggered through various signaling cascades.

Research on other classes of compounds, such as xanthone (B1684191) derivatives, has shown that they can induce apoptosis in cancer cells through mechanisms like caspase activation. mdpi.com Similarly, certain ferrocene (B1249389) derivatives bearing amine or amide groups have demonstrated anticancer activity, with some ferrocenium (B1229745) salts showing pro-apoptotic effects. wikipedia.org While these findings highlight that amine-substituted compounds can possess anticancer properties, there is no direct evidence to suggest that this compound induces apoptosis in cancer cell lines.

Mitochondrial Pathway Modulation in Cancer Research

Mitochondria play a central role in the intrinsic pathway of apoptosis. Defects in mitochondrial function have long been implicated in the development and progression of cancer. nih.gov Some anticancer agents, known as "mitocans," specifically target mitochondria to induce apoptosis in cancer cells. nih.gov

Increased mitochondrial biogenesis has been shown to promote tumor growth and confer resistance to autophagy in breast cancer cells. nih.gov Therefore, targeting mitochondrial processes is a promising strategy for cancer therapy. However, there are no studies available that investigate the effects of this compound on mitochondrial pathways in cancer cells.

Other Potential Therapeutic Research Areas

The diverse biological activities of substituted phenylethanone and phenethylamine scaffolds suggest a broad range of potential therapeutic applications. For example, derivatives of 2-(substituted phenoxy) acetamide (B32628) have been investigated for their analgesic and anti-inflammatory activities, in addition to their anticancer effects. nih.gov

Furthermore, the structural similarity to known CNS stimulants and monoamine reuptake inhibitors could imply a potential for research in conditions like ADHD or narcolepsy, although this is highly speculative without any supporting data. nih.govwikipedia.org

Table 2: Investigated Therapeutic Areas for Structurally Related Scaffolds

Therapeutic AreaScaffold TypeObserved ActivityReference
Analgesic and Anti-inflammatory2-(substituted phenoxy) acetamide derivativesActive in preclinical models nih.gov
AntimalarialFerrocene derivativesFerroquine in clinical trials wikipedia.org
Neurological DisordersMonoamine oxidase inhibitorsAlleviation of symptoms frontiersin.org

This table illustrates the therapeutic potential of scaffolds structurally related to phenylethanones, but does not represent proven activities of this compound.

Analgesic and Anti-inflammatory Activity Exploration

The search for novel analgesic and anti-inflammatory agents has led to the investigation of various chemical structures, including those related to the phenylethanone core. Research into derivatives of acetamide and benzoxazolone, which share aromatic characteristics with phenylethanones, has yielded compounds with notable activity.

A study focused on the synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives identified compounds with potential dual anti-inflammatory and anticancer properties. nih.govnih.gov The investigations revealed that derivatives featuring halogen substitutions on the aromatic ring showed favorable activity. nih.govnih.gov Notably, the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide emerged as a promising candidate, exhibiting anticancer, anti-inflammatory, and analgesic effects in preclinical models. nih.govnih.gov

Similarly, derivatives of 4-hydroxy-2-benzoxazolone have been explored for their pain-relieving and anti-inflammatory potential. researchgate.net As a major bioactive component of the traditional Chinese medicinal herb Acanthus ilicifolius, 4-hydroxy-2-benzoxazolone has demonstrated significant anti-inflammatory and analgesic activities. researchgate.net Further research into its derivatives aims to build upon these inherent properties to develop new nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net

The ethanolic extract of Piper vicosanum leaves, containing phenolic compounds, has also been shown to possess analgesic and anti-inflammatory properties. mdpi.com In models of formalin-induced nociception, the extract demonstrated effects on both inflammatory and neurogenic pain phases. mdpi.com This suggests that plant-derived phenolic compounds can serve as a valuable source for new analgesic drug candidates. mdpi.com

Analgesic and Anti-inflammatory Activity of Selected Compounds
Compound/ExtractActivity TypeKey FindingsSource
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideAnti-inflammatory, AnalgesicExhibited notable activity in preclinical models. nih.govnih.gov
4-Hydroxy-2-benzoxazoloneAnti-inflammatory, AnalgesicMajor bioactive compound from Acanthus ilicifolius with demonstrated activities. researchgate.net
Ethanolic Extract of Piper vicosanumAnti-inflammatory, AnalgesicShowed antinociceptive properties in both neurogenic and inflammatory pain phases. mdpi.com

Research into Adrenergic Agent Development

Adrenergic agonists are drugs that stimulate a response from adrenergic receptors, which are key components of the sympathetic nervous system. wikipedia.org These receptors are classified into α and β subtypes, each mediating different physiological effects. wikipedia.orgyoutube.com The development of selective adrenergic agents is a significant area of pharmacological research.

Investigations into phenylethylamines, a class of compounds structurally related to phenylethanones, have provided insights into the structural requirements for adrenergic activity. A study on a series of phenylethylamines related to methoxamine (B1676408) explored their direct α1-receptor agonist activity. nih.gov The research concluded that for a phenylethylamine to be a direct α1-receptor agonist, it should possess a β nitrogen in a fully extended conformation relative to the substituted phenyl ring. nih.gov The presence of a hydroxyl group was also found to be crucial for direct α1-adrenergic activity in open-chain compounds like methoxamine. nih.gov

Further research on N-(phenethyl)phenylethanolamines has examined their activity at β1- and β2-adrenoceptors. nih.gov This study demonstrated that structural modifications could lead to selectivity for either subtype. For instance, a 3,5-dihydroxy substitution on the phenylethanolamine moiety conferred selectivity for the β2-subtype, while the presence of 3,4-dihydroxy substitution was necessary for potent activation of both subtypes. nih.gov These findings highlight the potential to fine-tune the selectivity of phenylethanolamine derivatives for specific adrenergic receptor subtypes. nih.gov

Adrenergic Receptor Activity of Phenylethanolamine Derivatives
Compound ClassReceptor TargetKey Structural Feature for ActivitySource
Phenylethylamines (Methoxamine-related)α1-Adrenergic Receptorβ nitrogen in a fully extended conformation; hydroxyl group for open-chain compounds. nih.gov
N-(phenethyl)phenylethanolaminesβ1- and β2-Adrenoceptors (non-selective)3,4-dihydroxy substitution on phenylethanolamine. nih.gov
β2-Adrenoceptor (selective)3,5-dihydroxy substitution on phenylethanolamine. nih.gov

Investigation of Alzheimer's Disease Related Mechanisms (e.g., AChE Inhibition, Aβ Aggregation)

The development of therapies for Alzheimer's disease (AD) is a major focus of neuroscience research. Two key pathological hallmarks of AD are the deposition of amyloid-β (Aβ) plaques and the presence of neurofibrillary tangles, along with a decline in the levels of the neurotransmitter acetylcholine (B1216132) (ACh). mdpi.com Consequently, the inhibition of acetylcholinesterase (AChE), the enzyme that breaks down ACh, and the prevention of Aβ aggregation are primary therapeutic strategies. mdpi.comnih.gov

Substituted phenylethanone scaffolds and related structures have been investigated for their potential to target these mechanisms. For example, acteoside, a phenylethanoid glycoside, has been shown to strongly inhibit the aggregation of the Aβ42 peptide in a dose-dependent manner. nih.gov Structure-activity relationship studies suggest that the catechol moiety of phenylethanoid glycosides is essential for this inhibitory activity. nih.gov

In the area of AChE inhibition, a series of 2-phenoxy-indan-1-one derivatives, which incorporate a phenoxy group that can be considered a bioisostere of a substituted phenyl ring, have been designed and synthesized. nih.gov Many of these compounds were found to be potent AChE inhibitors, with some exhibiting inhibitory activity in the nanomolar range. nih.gov One of the most effective compounds in the series demonstrated a 34-fold increase in AChE inhibition compared to the standard drug donepezil. nih.gov

Research into hydroxylated stilbenes, which share phenolic structural elements with phenylethanones, has also revealed dual-acting compounds. Piceatannol was identified as the most active among five tested hydroxylated stilbenes in inhibiting both AChE and Aβ peptide aggregation. mdpi.com Molecular docking studies have provided insights into the interactions of these compounds with the active sites of AChE and Aβ. mdpi.com

Activity of Phenolic Compounds in Alzheimer's Disease Models
Compound ClassMechanism of ActionKey FindingsSource
Acteoside (Phenylethanoid glycoside)Aβ Aggregation InhibitionStrongly inhibited Aβ42 aggregation; catechol moiety is essential for activity. nih.gov
2-Phenoxy-indan-1-one derivativesAChE InhibitionPotent inhibitors, with one compound being 34-fold more active than donepezil. nih.gov
Piceatannol (Hydroxylated stilbene)AChE Inhibition and Aβ Aggregation InhibitionShowed the most potent dual inhibitory activity among the tested stilbenes. mdpi.com

Computational Chemistry and in Silico Modeling in Compound Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This simulation helps in understanding the binding mechanism and affinity between the ligand and the target protein's active site.

While specific molecular docking studies on 1-(3-(Methylamino)phenyl)ethanone are not extensively documented, the methodology can be hypothetically applied to explore its potential biological targets. For instance, research on similar ethanone (B97240) derivatives has identified them as potential inhibitors of proteins like MCR-1, which is linked to antibiotic resistance. medchemexpress.com A molecular docking study for this compound would involve:

Preparation: Creating 3D models of both the ligand, this compound, and a potential target protein.

Simulation: Using docking software to place the ligand into the protein's binding site in various conformations.

Analysis: Scoring the different poses based on binding energy to identify the most stable interaction. Key interactions, such as hydrogen bonds between the ligand's carbonyl or amine groups and amino acid residues like Glu246 and Thr285, would be analyzed to understand the binding mode. medchemexpress.com

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. bldpharm.com A QSAR model for derivatives of this compound could be developed to predict their activity based on molecular descriptors like lipophilicity, electronic properties, and size. bldpharm.com Such models are valuable for designing new compounds with potentially enhanced activity. bldpharm.com

Pharmacophore modeling, on the other hand, identifies the essential 3D arrangement of functional groups (pharmacophoric features) necessary for biological activity. For this compound, a pharmacophore model would likely include:

A hydrogen bond donor (the secondary amine).

A hydrogen bond acceptor (the carbonyl oxygen).

An aromatic ring feature.

This model, once created, can be used as a 3D query to screen large chemical databases for other molecules that share these features and thus might exhibit similar biological activity. chemicalbook.com

Theoretical Calculations of Physicochemical Parameters

Computational chemistry allows for the precise calculation of various physicochemical properties that are crucial for understanding a compound's behavior.

The dissociation constant (pKa) is a critical parameter for any compound with ionizable groups, as it influences solubility, absorption, and receptor interaction. The secondary amine in this compound is basic and its pKa value determines the extent of its protonation at physiological pH.

Computational methods, ranging from group contribution models to more sophisticated quantum mechanical calculations like COSMO-RS, can be used to estimate the pKa of amine functionalities. guidechem.com These methods calculate the thermodynamics of the protonation reaction to predict the pKa value. guidechem.com For instance, studies on similar amines like 2-(methylamino)ethanol (B44016) demonstrate the feasibility of predicting pKa values computationally, which can then be validated experimentally through techniques like potentiometric titration. guidechem.comchemeo.com Understanding the pKa is essential for predicting the compound's behavior in different environments.

Chemo-informatics Approaches to Drug Discovery

Chemo-informatics applies computational tools to analyze chemical information, aiding in the identification and optimization of potential drug candidates.

"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an orally active drug. Lipinski's Rule of Five is a widely used guideline to assess drug-likeness, focusing on properties that affect absorption and permeability. The rule states that an orally active drug generally has:

A molecular weight (MW) of less than 500 Daltons.

A logP (octanol-water partition coefficient) not greater than 5.

No more than 5 hydrogen bond donors (HBD).

No more than 10 hydrogen bond acceptors (HBA).

The properties of this compound are evaluated against these criteria in the table below.

PropertyValueLipinski's Rule of Five Compliance
Molecular Weight 149.19 g/mol Yes (< 500)
Hydrogen Bond Donors 1Yes (≤ 5)
Hydrogen Bond Acceptors 2Yes (≤ 10)
LogP (Estimated) ~1.8Yes (< 5)
Physicochemical properties are based on data from reference.

As shown, this compound adheres to all criteria of Lipinski's Rule of Five, suggesting it has favorable physicochemical properties for oral bioavailability.

Beyond drug-likeness, in silico tools can predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These predictions help to identify potential liabilities early in the drug discovery process, assessing factors like intestinal absorption, blood-brain barrier penetration, and potential interactions with metabolic enzymes.

Frontier Molecular Orbital (FMO) theory is a quantum chemical method used to explain and predict chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability to donate electrons (nucleophilicity). For this compound, the HOMO is likely localized on the electron-rich phenyl ring and the nitrogen atom of the amine group.

LUMO: Represents the ability to accept electrons (electrophilicity). The LUMO is likely centered around the carbonyl group and the aromatic ring.

The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, an MEP map would illustrate:

Negative potential (red/yellow): Regions rich in electrons, such as around the carbonyl oxygen, which are susceptible to electrophilic attack.

Positive potential (blue): Electron-poor regions, like the hydrogen on the secondary amine, which are prone to nucleophilic attack.

This analysis helps in understanding intermolecular interactions and predicting how the molecule will interact with biological receptors.

Role of 1 3 Methylamino Phenyl Ethanone and Its Derivatives As Intermediates and Precursors in Advanced Chemical Synthesis

Applications in the Synthesis of Complex Organic Molecules

The structural attributes of 1-(3-(Methylamino)phenyl)ethanone make it an ideal starting material for the synthesis of intricate molecular frameworks. The presence of both a nucleophilic secondary amine and an electrophilic carbonyl group allows for a diverse range of chemical transformations, enabling the construction of polycyclic and heterocyclic systems.

One of the key applications of this compound and its analogs is in multicomponent reactions (MCRs). tcichemicals.com MCRs are highly efficient one-pot processes where three or more reactants combine to form a complex product, incorporating most or all of the atoms of the starting materials. tcichemicals.com The ketone functionality in this compound can readily participate in condensation reactions, a common initial step in many MCRs, to form reactive intermediates. For instance, it can be envisioned to react with aldehydes and active methylene (B1212753) compounds in domino Knoevenagel-hetero-Diels-Alder reactions to furnish complex heterocyclic structures. encyclopedia.pub This approach allows for the rapid assembly of molecular diversity from simple and readily available starting materials. nih.govnih.gov

Furthermore, derivatives of this compound are instrumental in the synthesis of substituted meta-hetarylanilines. beilstein-journals.org A one-pot, three-component benzannulation reaction utilizing a heterocyclic-substituted 1,3-diketone (derivable from compounds like this compound), acetone, and various amines can produce a range of meta-substituted anilines. beilstein-journals.org The aniline (B41778) moiety is a crucial component in numerous synthetic applications, from building blocks to catalysts. beilstein-journals.org

The strategic placement of the methylamino and acetyl groups on the phenyl ring also allows for directed ortho-metalation strategies, providing a pathway to further functionalize the aromatic ring and construct even more complex molecular architectures. The ability to undergo a wide range of chemical transformations, including cyclization and condensation reactions, solidifies the role of this compound as a cornerstone in the synthesis of complex organic molecules. nih.gov

Utility in the Development of Bioactive Molecules and Therapeutic Agents

The scaffold of this compound is a recurring motif in a variety of bioactive molecules and therapeutic agents. Its derivatives have shown promise in several therapeutic areas, including oncology and neurology.

Kinase Inhibitors: A significant application of aminophenyl ethanone (B97240) derivatives lies in the development of kinase inhibitors. ed.ac.uk Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases like cancer. ed.ac.ukacs.org Small molecules that can inhibit the activity of specific kinases are therefore highly sought after as potential therapeutic agents. The 2-amino-8H-pyrido[2,3-d]pyrimidine scaffold, which can be synthesized from precursors related to this compound, has been identified as an inhibitor of several tyrosine kinases, including the platelet-derived growth factor receptor (PDGFr) and fibroblast growth factor receptor (FGFr). ebi.ac.uk By modifying the substituents on the phenyl ring and other parts of the molecule, researchers can fine-tune the potency and selectivity of these inhibitors. ebi.ac.uknih.gov

Anti-Cancer Agents: Beyond kinase inhibition, derivatives of this compound have been explored for their broader anti-cancer properties. For instance, novel 3-methylquinoxaline derivatives, which can be synthesized from related aniline precursors, have been designed and evaluated as VEGFR-2 inhibitors and have shown cytotoxic activity against human cancer cell lines. nih.gov The synthesis of various heterocyclic compounds derived from chalcones, which can be prepared from acetophenone (B1666503) derivatives, has also yielded molecules with potential antibacterial and anticancer activities. The introduction of a methoxy (B1213986) group on the phenyl ring, similar to the methylamino group in the title compound, has been shown to enhance the anticancer activity of various compounds. nih.gov

Neuroprotective Agents: The core structure of this compound is also relevant in the synthesis of neuroprotective agents. The total synthesis of lycibarbarines A and B, which are potent neuroprotective agents, involves intermediates with a substituted aniline core that can be conceptually linked to this compound. nih.gov These complex natural products feature a unique spiro oxazine (B8389632) heterocyclic motif, highlighting the utility of aniline-based building blocks in constructing molecules with potential therapeutic value in neurological disorders. nih.gov

The versatility of the this compound scaffold allows for the generation of large libraries of compounds for high-throughput screening, accelerating the discovery of new bioactive molecules and therapeutic agents. nih.gov

Research into Novel Materials and Chemical Processes

The chemical reactivity of this compound and its derivatives extends beyond pharmaceutical applications into the realm of materials science and the development of novel chemical processes.

Functional Dyes and Fluorescent Probes: The aminophenyl ketone structure is a key component in the design of "turn-on" fluorescent probes. mdpi.com These probes are typically non-fluorescent but become highly fluorescent upon reaction with a specific analyte. For example, amino-substituted fluorophores can be designed to detect the presence of aldehydes. mdpi.comnih.gov The amine group in a molecule analogous to this compound can quench the fluorescence of a linked fluorophore. Upon reaction with an aldehyde to form an imine, this quenching effect is removed, leading to a "turn-on" of fluorescence. mdpi.com Such probes are valuable tools for detecting and imaging specific molecules in biological and environmental samples. Derivatives of 3-hydroxyflavone (B191502) containing a dimethylamino phenyl group have also been investigated as H-bond-sensitive fluorescent probes for studying solvent mixtures. researchgate.net

Development of Novel Chemical Processes: The study of reactions involving this compound contributes to the development of new and more efficient synthetic methodologies. Its use in multicomponent reactions not only provides access to complex molecules but also helps in advancing the field of green chemistry by minimizing waste and improving atom economy. tcichemicals.comencyclopedia.pub Furthermore, exploring the catalytic potential of metal complexes derived from ligands synthesized using this compound as a precursor can lead to the discovery of new catalysts for a variety of organic transformations.

The data table below summarizes some of the key applications of this compound and its derivatives in the synthesis of various molecules and materials.

Application AreaMolecule/Material TypeSynthetic Approach
Complex Organic Molecules Heterocyclic compoundsMulticomponent Reactions
meta-HetarylanilinesThree-component benzannulation
Bioactive Molecules Kinase inhibitorsSynthesis of pyrido[2,3-d]pyrimidines
Anti-cancer agentsSynthesis of quinoxaline (B1680401) derivatives
Neuroprotective agentsTotal synthesis of natural products
Novel Materials Fluorescent probes"Turn-on" mechanism via imine formation
Functional dyesSynthesis of H-bond sensitive probes

Development of Analytical Standards for Related Compounds

In the pharmaceutical industry, the identification, quantification, and control of impurities in active pharmaceutical ingredients (APIs) are critical for ensuring the safety and efficacy of drugs. enamine.netresearchgate.net this compound and its derivatives can serve as crucial reference standards for the analytical monitoring of related compounds that may arise as impurities during the synthesis of an API. onyxipca.comnih.gov

Impurity Reference Standards: During the synthesis of a complex drug molecule, unreacted starting materials, intermediates, or by-products can persist in the final API as impurities. researchgate.net If a compound structurally related to this compound is used in the synthesis of a drug, then this compound itself or a known derivative can be synthesized in high purity and used as a reference standard. enamine.net This standard allows for the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC), to detect and quantify the corresponding impurity in the API. onyxipca.com Regulatory agencies require strict control over impurity levels, and having well-characterized reference standards is essential for compliance. onyxipca.com

Metabolite Reference Standards: When a drug is administered, it is often metabolized in the body into various other compounds. These metabolites can also have pharmacological activity or toxicity. To study the pharmacokinetics and metabolism of a drug, it is often necessary to synthesize and characterize its major metabolites. nih.gov If a drug molecule contains a moiety derived from this compound, it is plausible that a metabolite could be formed that is structurally similar to the initial building block. In such cases, this compound or its derivatives can be used as starting materials for the synthesis of these potential metabolites, which then serve as analytical standards for their identification and quantification in biological samples. nih.gov The use of stable isotope-labeled versions of these standards can be particularly valuable in pharmacokinetic studies. nih.gov

The availability of pure and well-characterized reference standards is a fundamental requirement for the development of robust and reliable analytical methods, which are indispensable throughout the drug development process, from early-stage research to final product release. nih.gove-b-f.eu

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-(3-(Methylamino)phenyl)ethanone, and how are reaction conditions optimized?

  • Answer : Synthesis typically involves Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a Lewis acid catalyst, where 3-methylaminobenzaldehyde reacts with acetyl chloride or acetic anhydride . Alternative routes include condensation reactions, such as coupling 3-methylaminophenyl precursors with ketone-forming reagents under acidic or basic conditions . Optimization focuses on temperature control (e.g., 80–100°C for Friedel-Crafts), solvent selection (e.g., dichloromethane or nitrobenzene), and stoichiometric ratios to minimize side products like over-acylated derivatives .

Q. What analytical techniques are critical for characterizing this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies aromatic proton environments and confirms the methylamino and ethanone substituents. Gas Chromatography-Mass Spectrometry (GC-MS) validates purity and molecular weight (e.g., base peak at m/z 165 for the molecular ion) . Infrared (IR) spectroscopy detects carbonyl (C=O) stretching at ~1700 cm⁻¹ and N–H bending from the methylamino group .

Q. How does solubility and stability data inform experimental design for this compound?

  • Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), as inferred from structurally similar ethanone derivatives . Stability studies under varying pH and temperature conditions are essential to prevent degradation during storage; inert atmosphere storage (e.g., argon) is recommended for oxygen-sensitive intermediates .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity challenges in the synthesis of this compound?

  • Answer : The methylamino group (-NHCH₃) acts as an electron-donating substituent, directing electrophilic acylation to the para position. However, steric hindrance from the methyl group can lead to competing meta or ortho products. Computational studies (e.g., density functional theory) predict charge distribution to guide catalyst selection and solvent polarity adjustments .

Q. How can computational modeling predict the compound’s reactivity in drug discovery applications?

  • Answer : Quantum mechanical calculations (e.g., using Gaussian software) model frontier molecular orbitals to predict nucleophilic/electrophilic sites. Molecular docking studies assess interactions with biological targets, such as enzymes or receptors, leveraging the compound’s ketone and methylamino groups as hydrogen-bond acceptors/donors .

Q. What strategies mitigate byproduct formation during multi-step syntheses of derivatives?

  • Answer : Byproducts like over-alkylated or oxidized species are minimized via stepwise purification (e.g., column chromatography using silica gel and ethyl acetate/hexane gradients) . Protecting group strategies (e.g., tert-butoxycarbonyl [Boc] for amines) prevent undesired side reactions during functionalization .

Q. How do structural modifications (e.g., fluorination or hydroxylation) alter physicochemical properties?

  • Answer : Fluorination at the phenyl ring increases lipophilicity (logP) and metabolic stability, as observed in analogs like 1-(3-fluoro-4-propoxyphenyl)ethanone . Hydroxylation enhances solubility but may reduce membrane permeability, requiring prodrug strategies for in vivo studies .

Notes

  • Contradictions : and describe Friedel-Crafts protocols for fluorinated analogs, which may require modified conditions (e.g., higher catalyst loading) for the methylamino variant due to steric effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.